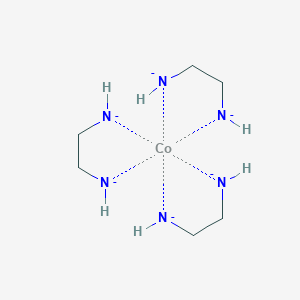
Tris(ethylenediamine)cobalt trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylenediamine)cobalt trichloride is an inorganic compound with the chemical formula [Co(C₂H₈N₂)₃]Cl₃. It is a coordination complex where cobalt is surrounded by three ethylenediamine ligands, forming an octahedral geometry. This compound is notable for its stability and stereochemistry, making it significant in the history of coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt trichloride is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis involves purging the solution with air to achieve oxidation. The trication can be isolated with various anions, and the product is typically obtained as yellow-gold needle-like crystals .
Chemical Reactions Analysis
Types of Reactions: Tris(ethylenediamine)cobalt trichloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Substitution: Various ligands, such as ammonia or other amines, can replace ethylenediamine under controlled conditions.
Major Products:
Oxidation: The primary product is the cobalt(III) complex.
Substitution: Depending on the substituting ligand, different cobalt complexes can be formed.
Scientific Research Applications
Tris(ethylenediamine)cobalt trichloride has several applications in scientific research:
Chemistry: It is used as a model compound in coordination chemistry to study stereochemistry and ligand exchange reactions.
Biology and Medicine: The compound’s stability and well-defined structure make it useful in studying metal-ligand interactions in biological systems.
Industry: It serves as a precursor for the synthesis of other cobalt complexes and catalysts.
Mechanism of Action
The mechanism by which tris(ethylenediamine)cobalt trichloride exerts its effects involves the coordination of ethylenediamine ligands to the cobalt center, forming a stable octahedral complex. The cobalt center can undergo redox reactions, influencing various chemical processes. The molecular targets and pathways involved include interactions with other metal ions and ligands, affecting the overall stability and reactivity of the complex .
Comparison with Similar Compounds
- Tris(ethylenediamine)chromium trichloride
- Tris(ethylenediamine)nickel trichloride
- Tris(ethylenediamine)copper trichloride
Comparison: Tris(ethylenediamine)cobalt trichloride is unique due to its high stability and well-defined stereochemistry. Compared to similar compounds, it exhibits distinct redox properties and ligand exchange behavior, making it a valuable model in coordination chemistry .
Properties
CAS No. |
13408-73-6 |
|---|---|
Molecular Formula |
C6H24Cl3CoN6 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Key on ui other cas no. |
15375-81-2 13408-73-6 |
Related CAS |
14878-41-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















